2-(4-oxo-1(4H)-quinazolinyl)acetamide is a chemical compound belonging to the quinazolinone family, characterized by its unique structural features and potential biological activities. This compound has garnered attention in medicinal chemistry due to its analgesic and anti-inflammatory properties, making it a candidate for further pharmacological studies. The compound is synthesized through various methods, often involving derivatives of anthranilic acid and other reagents.
The compound is classified as an acetamide derivative of quinazolinone, a bicyclic structure that features a fused benzene and pyrimidine ring. It is often synthesized from starting materials such as anthranilic acid, which undergoes several chemical transformations to yield the final product. The classification of 2-(4-oxo-1(4H)-quinazolinyl)acetamide can be further detailed based on its pharmacological activity, where it is explored for its potential as a therapeutic agent.
The synthesis of 2-(4-oxo-1(4H)-quinazolinyl)acetamide typically involves a multi-step process. A common route begins with the preparation of 3-amino-2-phenylquinazoline-4(3H)-one, derived from anthranilic acid through reactions with benzoyl chloride and hydrazine hydrate in the presence of pyridine. Following this, the key intermediate is reacted with chloroacetyl chloride in dry dioxane to produce 2-chloro-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamide. This intermediate can then undergo nucleophilic substitution reactions with various amines to yield 2-(4-oxo-1(4H)-quinazolinyl)acetamide derivatives .
Key steps in the synthesis include:
The molecular structure of 2-(4-oxo-1(4H)-quinazolinyl)acetamide features a quinazolinone core with an acetamide side chain. The chemical formula can be represented as .
Key structural characteristics include:
Spectroscopic data such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide insights into functional groups present in the molecule, confirming the presence of carbonyl (C=O) and amine (NH) functionalities .
The primary reactions involving 2-(4-oxo-1(4H)-quinazolinyl)acetamide include nucleophilic substitutions where the chlorine atom in the intermediate compound is replaced by various amines. These reactions are facilitated under conditions such as refluxing in dioxane, which serves as a solvent.
Additionally, the compound exhibits potential reactivity with electrophiles due to the electron-rich nature of the quinazolinone ring, allowing for further derivatization that can enhance its pharmacological profile .
The mechanism of action for 2-(4-oxo-1(4H)-quinazolinyl)acetamide primarily revolves around its interaction with specific biological targets, particularly in pain modulation pathways. It has been identified as an antagonist at vasopressin receptors, which play a role in various physiological processes including blood pressure regulation and fluid balance.
The compound's analgesic effects have been evaluated using animal models, showing significant activity within specific time frames post-administration. This suggests that it may modulate pain pathways through receptor antagonism or inhibition of inflammatory mediators .
Key physical properties include:
Chemical properties include:
Analytical techniques such as mass spectrometry confirm molecular weight and purity, while IR spectroscopy provides functional group information .
2-(4-oxo-1(4H)-quinazolinyl)acetamide has several promising applications in medicinal chemistry:
Quinazolin-4(3H)-one derivatives represent a privileged scaffold in medicinal chemistry, characterized by a fused bicyclic system comprising a benzene ring and a pyrimidin-4(3H)-one ring. This core structure provides exceptional planarity and rigidity due to its conjugated π-electron system, facilitating specific interactions with biological targets. The quinazolinone system exhibits aromatic character in the pyrimidine ring when carbonyl-protonated, creating diverse sites for electrophilic and nucleophilic substitutions. Position 2 is electron-deficient and amenable to nucleophilic attack, while position 3 (N-atom) allows for alkylation or arylation modifications. The C4 carbonyl group serves as a hydrogen bond acceptor, crucial for target binding, and positions 5–8 on the benzene ring accommodate various substituents to modulate electronic and steric properties [2] [3].
The acetamide-functionalized derivative, 2-(4-oxo-1(4H)-quinazolinyl)acetamide (C₁₀H₉N₃O₂, MW 203.201 g/mol), exemplifies strategic functionalization at N3. Its structure features a carboxamide group (–CH₂C(O)NH₂) tethered to the quinazolinone nitrogen, introducing both hydrogen-bonding capability (through NH₂ and C=O) and polarity. This modification enhances water solubility compared to unsubstituted quinazolinones while maintaining the core's planarity. Spectroscopic characterization confirms distinctive features: IR spectra show carbonyl stretches at 1719–1768 cm⁻¹ (quinazolinone C=O) and 1686 cm⁻¹ (amide C=O), while ¹H NMR exhibits characteristic singlet peaks at δ 4.85 ppm (–CH₂–) and δ 5.5–6.0 ppm (amide NH₂) in DMSO-d₆ [3] .
Table 1: Structural Characteristics of 2-(4-oxo-1(4H)-quinazolinyl)acetamide
Property | Value/Description | Method of Determination |
---|---|---|
Molecular Formula | C₁₀H₉N₃O₂ | Elemental Analysis |
Molecular Weight | 203.201 g/mol | Mass Spectrometry |
Key IR Absorptions | 1768–1719 cm⁻¹ (quinazolinone C=O), 1686 cm⁻¹ (amide C=O) | FT-IR |
Characteristic ¹H NMR Signals | δ 4.85 ppm (s, 2H, –CH₂–), δ 7.60–8.20 ppm (m, 4H, Ar–H), δ 5.5–6.0 ppm (br s, 2H, NH₂) | 600 MHz NMR in DMSO-d₆ |
Tautomeric Forms | Lactam-lactim equilibrium favored towards lactam form | Computational Studies |
Solubility Profile | Moderate in DMSO/DMF; limited in aqueous media | Experimental Measurement |
Quinazolinones have evolved from natural product isolates to synthetically optimized drug candidates. The isolation of febrifugine (an antimalarial quinazolinone alkaloid) from Dichroa febrifuga Lour. in the 1940s marked early recognition of their bioactivity. Synthetic development accelerated in the 1960s–1980s with sedative-hypnotic agents like methaqualone (though later withdrawn due to safety concerns). The 1990s witnessed a paradigm shift with FDA approval of quinazoline-based kinase inhibitors, exemplified by EGFR-targeting agents:
Phase II clinical trials of vasopressin V1b receptor antagonists featuring 2-(4-oxo-2-arylquinazolin-3(4H)-yl)acetamide derivatives for stress-related disorders (ClinicalTrials.gov, 2010) underscored the therapeutic relevance of the acetamide-quinazolinone pharmacophore. Contemporary research (2015–2025) focuses on structural diversification, with over 30% of recent quinazolinone patents incorporating acetamide or carboxamide functionalities at N3 for improved target selectivity and pharmacokinetics [1] [2].
The strategic incorporation of acetamide at N3 significantly alters the physicochemical and pharmacological profile of quinazolin-4(3H)-ones:
Structure-activity relationship (SAR) studies demonstrate that electron-withdrawing substituents on the acetamide nitrogen (e.g., –NHCOCF₃) diminish activity, while unsubstituted –NH₂ or methylamide (–NHCH₃) retains potency. This highlights the critical role of free –NH₂ for hydrogen bond donation in antimicrobial and anticancer contexts [3] [9].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9